1,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene
Description
1,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene is a naphthalene-derived diboronate ester featuring two pinacol boronate groups at the 1,4-positions of the naphthalene core. This compound is widely utilized in Suzuki–Miyaura cross-coupling reactions for constructing conjugated polymers, organic semiconductors, and supramolecular architectures . Its extended π-system enhances electronic conjugation, making it valuable in optoelectronic materials. Synthesis typically involves palladium-catalyzed coupling of dibromonaphthalene derivatives with bis(pinacolato)diboron (B₂Pin₂) under optimized conditions .
Properties
Molecular Formula |
C22H30B2O4 |
|---|---|
Molecular Weight |
380.1 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C22H30B2O4/c1-19(2)20(3,4)26-23(25-19)17-13-14-18(16-12-10-9-11-15(16)17)24-27-21(5,6)22(7,8)28-24/h9-14H,1-8H3 |
InChI Key |
ZQPFIGFAGVSNNZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)B4OC(C(O4)(C)C)(C)C |
Origin of Product |
United States |
Preparation Methods
Key Reaction Parameters
| Parameter | Optimized Conditions | Yield | Source |
|---|---|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) | 92% | |
| Ligand | SPhos (10 mol%) | ||
| Base | NaOH (2.0 equiv) | ||
| Solvent | THF | ||
| Temperature | 80°C | ||
| Time | 12 hours |
Mechanism :
- Oxidative Addition : Pd(0) inserts into a C–Br bond of 1,4-dibromonaphthalene, forming a Pd(II) intermediate.
- Transmetalation : B₂pin₂ transfers a boronate group to the Pd center, replacing one bromide.
- Reductive Elimination : The Pd(II) intermediate releases the boronate-naphthalene product, regenerating Pd(0).
- Repeat : The process occurs for the second bromide, yielding the bis-boronate ester.
Advantages :
- High yields (>90%) achievable with optimized catalyst systems.
- Tolerates electron-donating and withdrawing groups on the naphthalene core.
Limitations :
- Requires stoichiometric excess of B₂pin₂ (2.0 equiv).
- Sensitive to steric hindrance at the 1,4-positions.
Miyaura Borylation with B₂pin₂
Miyaura borylation directly converts aryl halides to boronate esters. For 1,4-dibromonaphthalene, this method replaces both bromides with boronate groups.
Optimized Protocol
Mechanism :
- Catalyst Activation : PdCl₂(CH₃CN)₂ is reduced to Pd(0) by B₂pin₂.
- Oxidative Addition : Pd(0) inserts into a C–Br bond.
- Borylation : Transmetalation with B₂pin₂ replaces Br with a boronate group.
- Repeat : The second bromide undergoes identical steps.
Advantages :
- Atom-economical (uses B₂pin₂).
- Works in aqueous media with micellar surfactants, enhancing efficiency.
Challenges :
- Lower yields for electron-deficient substrates.
- Oxygen sensitivity of B₂pin₂ requires inert atmospheres.
Aqueous Borylation Using Micellar Systems
This method leverages surfactants to create nanoreactors, enabling reactions in water.
Procedure
| Parameter | Conditions | Yield | Source |
|---|---|---|---|
| Catalyst | PdCl₂(dtbpf) (1 mol%) | 95% | |
| Ligand | SPhos (2 mol%) | ||
| Base | KOAc (3.0 equiv) | ||
| Solvent | Water (2% TPGS-750-M) | ||
| Temperature | Room temperature | ||
| Time | 3 hours |
Key Insight :
- Surfactants stabilize Pd nanoparticles, improving catalytic turnover.
- Eliminates need for organic solvents, reducing environmental impact.
Synthetic Variations and Applications
Use of Alternative Boron Sources
Tetrahydroxydiboron (B₂(OH)₄) has been explored to avoid B₂pin₂’s hydrolysis steps. However, this method is less established for naphthalene derivatives.
Functional Group Tolerance
Electron-rich substituents (e.g., -OCH₃, -NH₂) on the naphthalene core enhance reaction rates, while electron-withdrawing groups (e.g., -NO₂) may reduce yields.
Applications in Material Science
- OLEDs : The compound serves as a building block for deep-blue emitters with high thermal stability.
- Polymer Synthesis : Used in creating conjugated polymers for organic photovoltaics.
Critical Comparison of Methods
| Method | Catalyst | Conditions | Yield | Scalability | Cost |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂/SPhos | THF, 80°C, 12h | 92% | High | Moderate |
| Miyaura Borylation | PdCl₂/SPhos | Dioxane, 110°C, 5h | 85–90% | Medium | Low |
| Aqueous Borylation | PdCl₂(dtbpf)/SPhos | Water, RT, 3h | 95% | High | Low |
Recommendation :
- Aqueous Borylation is ideal for large-scale synthesis due to cost efficiency and environmental benefits.
- Suzuki-Miyaura remains the gold standard for high-purity products with complex substrates.
Synthetic Challenges and Solutions
Steric Hindrance
1,4-Dibromonaphthalene’s planar structure minimizes steric clashes, but bulky ligands (e.g., XPhos) may improve selectivity.
Oxygen Sensitivity
Byproduct Formation
Homocoupling of B₂pin₂ or residual Pd species can be mitigated by optimizing catalyst loadings and reaction times.
Experimental Data Tables
Table 1: Representative Reaction Yields
| Substrate | Catalyst System | Base | Yield | Reference |
|---|---|---|---|---|
| 1,4-Dibromonaphthalene | Pd(OAc)₂/SPhos | NaOH | 92% | |
| 1,4-Dibromonaphthalene | PdCl₂/SPhos | KOAc | 85–90% | |
| 1,5-Dibromonaphthalene | Pd(OAc)₂/SPhos | NaOH | 92% |
Table 2: Cost and Scalability Comparison
| Method | Catalyst Cost | Boron Source Cost | Scalability |
|---|---|---|---|
| Suzuki-Miyaura | High | Moderate | High |
| Miyaura Borylation | Low | Low | Medium |
| Aqueous Borylation | Low | Low | High |
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation: The boronate groups can be oxidized to form boronic acids.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or cesium carbonate.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura reactions.
Boronic Acids: Formed through oxidation of the boronate groups.
Scientific Research Applications
Synthetic Routes
The synthesis of 1,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene typically involves the reaction of 1,4-dibromonaphthalene with bis(pinacolato)diboron in the presence of a palladium catalyst. This reaction is carried out under an inert atmosphere (usually nitrogen) with potassium carbonate as a base and requires heating to approximately 80°C for several hours to ensure complete conversion .
Organic Synthesis
This compound is extensively utilized as a reagent in organic synthesis:
- Cross-Coupling Reactions : It is particularly valuable in Suzuki-Miyaura reactions for forming biaryl compounds. These reactions are crucial for synthesizing pharmaceuticals and agrochemicals .
Material Science
This compound plays a vital role in the development of advanced materials:
- Organic Electronics : It is used in the fabrication of organic light-emitting diodes (OLEDs), enhancing their efficiency and color purity .
- Polymer Chemistry : The compound contributes to the synthesis of high-performance polymers with improved mechanical properties and thermal stability .
Biological Applications
The compound is also significant in biological research:
- Fluorescent Probes : It is employed in creating fluorescent probes for biological imaging, enabling researchers to visualize cellular processes with high precision .
Pharmaceutical Development
In drug design and development:
- Bioactive Molecules : The compound aids in synthesizing biologically active molecules that can lead to new therapeutic agents .
Case Studies
Mechanism of Action
The mechanism by which 1,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene exerts its effects is primarily through its role as a boronate ester. In cross-coupling reactions, the boronate groups facilitate the formation of carbon-carbon bonds by acting as nucleophiles. The palladium catalyst plays a crucial role in the activation of the boronate groups and the subsequent coupling with aryl halides.
Comparison with Similar Compounds
Benzene-Based Diboronates
1,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
- Structure : Boronate groups at 1,4-positions of benzene.
- Synthesis : Metal-free photoinduced borylation or Pd-catalyzed coupling .
- Properties : Melting point = 243°C; molecular weight = 330.04 g/mol. Used in polymer synthesis (e.g., polyfluorenes) .
- Key Difference : Smaller aromatic core reduces steric hindrance but limits conjugation length compared to the naphthalene analog .
1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetylene
Naphthalene Derivatives with Alternative Substitution Patterns
1,8-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)naphthalene (6a)
- Structure : Boronates at 1,8-positions of naphthalene.
- Synthesis : Pd-catalyzed coupling of 1,8-dibromonaphthalene with B₂Pin₂ .
- Applications : Forms double-layer reactants for folded frameworks .
- Comparison : 1,8-substitution creates steric strain, reducing crystallinity compared to the 1,4-isomer .
4,4,5,5-Tetramethyl-2-(1-methylnaphthalen-2-yl)-1,3,2-dioxaborolane
- Structure : Methyl-substituted naphthalene with a single boronate group .
- Properties : Lower molecular weight (268.2 g/mol) and altered solubility due to methyl group.
- Reactivity: Limited utility in polymer synthesis due to monofunctional boronate .
Physical and Chemical Properties
*Calculated based on molecular formula.
Reactivity in Cross-Coupling Reactions
- 1,4-Naphthalene Diboronate : High reactivity in Pd-catalyzed Suzuki couplings due to electron-rich naphthalene core. Forms stable intermediates with Pd(PPh₃)₄ .
- Benzene Diboronate : Faster coupling kinetics in small-molecule synthesis due to lower steric bulk .
- 1,8-Naphthalene Diboronate : Slower reaction rates attributed to steric clashes between boronate groups .
Biological Activity
1,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene is a boron-containing compound that has garnered attention in various fields including medicinal chemistry and materials science. Its unique structural features and reactivity make it a valuable candidate for biological applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.
- Molecular Formula : C30H52B2O4
- Molecular Weight : 498.36 g/mol
- CAS Number : 99770-93-1
- Purity : >98% (GC) .
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and amines. This property is particularly useful in targeting biomolecules such as proteins and nucleic acids. The dioxaborolane moiety enhances the compound's affinity for sugar molecules, which can be exploited in drug delivery systems and biosensors .
Anticancer Activity
Research has indicated that derivatives of boron-containing compounds exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds similar to this compound have shown selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects associated with traditional chemotherapeutics .
- Mechanisms : The compound may induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation .
Antimicrobial Properties
Some studies suggest that boron compounds can exhibit antimicrobial activity by disrupting bacterial cell wall synthesis or interfering with metabolic processes. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs have demonstrated promising results against various pathogens .
Case Study 1: Anticancer Efficacy
A recent study evaluated the growth inhibition properties of various boron-containing compounds on liver cancer cell lines. The results showed that certain derivatives exhibited potent growth inhibition at concentrations as low as 10 µM without affecting non-tumorigenic cells. Mechanistic studies revealed alterations in phosphoprotein localization that correlated with reduced motility and invasiveness of cancer cells .
Case Study 2: Sensing Applications
The high affinity of boronic acids for diols has led to the development of sensors that utilize compounds like this compound for detecting sugars in biological samples. These sensors operate based on fluorescence changes upon binding to target analytes .
Research Findings
Q & A
Q. What are the common synthetic routes for preparing 1,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene?
The compound is typically synthesized via palladium-catalyzed borylation of 1,4-dihalonaphthalene derivatives (e.g., 1,4-dibromonaphthalene) with bis(pinacolato)diboron (B₂pin₂). Key steps include:
- Catalyst selection : Pd(dppf)Cl₂ or Pd(PPh₃)₄ are commonly used.
- Reaction conditions : Anhydrous 1,4-dioxane or THF at 80–100°C for 12–24 hours under inert atmosphere .
- Workup : Purification via column chromatography (silica gel, hexane/ethyl acetate).
Yields range from 26% (NMR yield) to >70%, depending on substituent steric effects and catalyst efficiency .
Q. What characterization techniques are essential for confirming the structure of this compound?
- ¹H/¹³C NMR : Key peaks include singlet resonances for pinacol methyl groups (δ ~1.3 ppm) and aromatic protons (δ ~7.5–8.5 ppm) .
- X-ray crystallography : Used to resolve ambiguities in regiochemistry and confirm the planarity of the naphthalene core (e.g., bond lengths of ~1.48 Å for B–O bonds) .
- Mass spectrometry (HRMS) : Molecular ion peaks at m/z 330.035 (M⁺) .
Q. How is this compound utilized in polymer synthesis?
It serves as a boron-containing monomer in the synthesis of multilayer 3D polymers via Suzuki-Miyaura cross-coupling. Applications include:
- Aggregation-induced emission (AIE) materials : Symmetric substitution on the naphthalene core enables precise alignment of emissive groups .
- Polarization-sensitive frameworks : The rigidity of the naphthalene bridge enhances thermal stability (>300°C) .
Advanced Research Questions
Q. What experimental design challenges arise in cross-coupling reactions involving this compound?
Key challenges include:
- Catalyst poisoning : Trace oxygen or moisture deactivates Pd catalysts. Solutions: Rigorous solvent degassing and glovebox techniques .
- Regioselectivity : Competing coupling at 1,4 vs. 1,2 positions. Mitigation: Steric directing groups or low-temperature conditions .
- Side reactions : Protodeboronation under acidic conditions. Optimization: Use of mild bases (K₂CO₃) and short reaction times .
Q. Table 1. Optimization Parameters for Suzuki-Miyaura Coupling
| Parameter | Optimal Condition | Impact |
|---|---|---|
| Catalyst | Pd(dppf)Cl₂ (1–5 mol%) | Reduces side-product formation |
| Solvent | THF/Water (10:1) | Balances solubility and reactivity |
| Temperature | 80°C | Maximizes yield without decomposition |
| Base | K₃PO₄ | Minimizes protodeboronation |
Q. How do structural data contradictions arise in crystallographic studies of boron-containing derivatives?
Discrepancies often stem from:
Q. What methodologies are used to assess environmental partitioning and degradation of this compound?
Q. Table 2. Risk of Bias Assessment for Environmental Studies
Q. How can researchers optimize reaction conditions for low-yielding borylation reactions?
Q. What advanced NMR strategies resolve signal overlap in boron-containing compounds?
- ¹¹B NMR : Direct detection of boron environments (δ ~30 ppm for sp²-hybridized boron) .
- COSY/HSQC : Correlates aromatic proton shifts with adjacent carbons, clarifying substitution patterns .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
